![molecular formula C10H13NO B1428373 Benzenamine, 4-[(2-propen-1-yloxy)methyl]- CAS No. 235415-71-1](/img/structure/B1428373.png)

Benzenamine, 4-[(2-propen-1-yloxy)methyl]-

Overview

Description

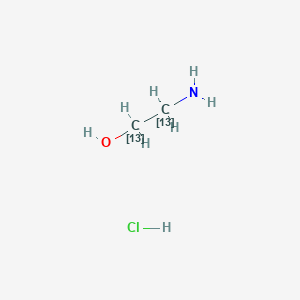

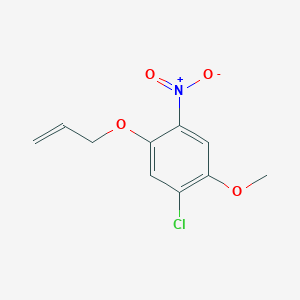

Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is a chemical compound with the molecular formula C10H13NO . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

The molecular structure of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- includes a benzene ring, which is an aromatic six-membered ring. Attached to this ring is a propenyl group through an ether linkage and a methyl group through an amine linkage .Scientific Research Applications

Comprehensive Analysis of 4-(Prop-2-Enoxymethyl)Aniline Applications

4-(Prop-2-enoxymethyl)aniline, also known as Benzenamine, 4-[(2-propen-1-yloxy)methyl]- or 4-((Allyloxy)methyl)aniline, is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Enantioselective Synthesis: This compound is used in the enantioselective synthesis of amino keto ethers. The presence of the allyloxy group allows for the introduction of an alkylamino group, enhancing the biological activity of the synthesized compounds . This application is particularly valuable in pharmaceutical research where the chirality of molecules can have significant implications on their efficacy and safety.

Polymer Research: In polymer science, 4-(prop-2-enoxymethyl)aniline serves as a monomer for the synthesis of new polyaniline (PANI) derivatives . These derivatives exhibit unique electrical properties and sensitivity to moisture and ammonia, making them suitable for use in chemical sensors and other electronic applications.

Electrochemical Applications: The compound’s structure is conducive to electrochemical transformations, which are essential for synthesizing and modifying molecules like pharmaceuticals and agrochemicals . Its reactivity can be harnessed in the development of green chemistry protocols, where traditional chemical transformations are replaced with more environmentally friendly electrochemical methods.

Catalysis: 4-(Prop-2-enoxymethyl)aniline is involved in catalytic processes, such as the methylation of anilines with methanol . This process is important for modifying the lipophilicity of bio-active compounds, thus enhancing their biological accessibility and effectiveness.

Selective Alkylation: The compound is used in selective alkylation reactions, such as the monoallylation of anilines . This specificity is crucial in the synthesis of complex organic molecules where selective functionalization is required.

Pharmaceutical Synthesis: In pharmaceutical synthesis, the allyloxy group in 4-(prop-2-enoxymethyl)aniline can be utilized to introduce chiral nitrogen-containing fragments into molecules . This is important for the creation of new drugs with enhanced pharmacological activity.

Material Science: The solubility and morphological properties of polymers derived from this compound make it a candidate for creating thin films used in material science applications . These films can be tailored for specific uses, such as in the design of advanced sensors.

Green Chemistry: Lastly, the compound’s utility in aqueous medium reactions contributes to the advancement of green chemistry practices . Its use in water as a solvent for organic synthesis aligns with the goals of reducing hazardous substances and promoting sustainability in chemical processes.

Mechanism of Action

Target of Action

It is known that the compound is used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This suggests that the compound may interact with molecules possessing a labile hydrogen atom .

Mode of Action

The compound, 4-(prop-2-enoxymethyl)aniline, participates in the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules . The compound is used in a three-component enantioselective catalytic aminomethylation process .

Biochemical Pathways

The mannich reaction, in which this compound participates, is widely used for the preparation of pharmaceuticals and natural products . Therefore, it can be inferred that the compound may influence pathways related to these substances.

Result of Action

The result of the action of 4-(prop-2-enoxymethyl)aniline is the formation of optically pure amino keto ethers of the aromatic series in high yields .

Action Environment

The action of 4-(prop-2-enoxymethyl)aniline is influenced by the reaction environment. The three-component enantioselective catalytic aminomethylation process, in which this compound is used, is carried out in an aqueous medium . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as solvent type and reaction conditions .

properties

IUPAC Name |

4-(prop-2-enoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAQDCVXVLUNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)

![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)

![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)

![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)

![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)